Patent-Defined Synthetic Utility as RORγt Modulator Intermediate vs. Regioisomers (2- and 4-Substituted Fluorobenzoyl Pyridines)
In patent CN105829294B (WO2014062658A1), 3-(3-fluorobenzoyl)pyridine is explicitly enumerated as a synthetic building block for methylene-linked quinolinyl modulators of the nuclear receptor RORγt (Paragraph 0483–0484, 0511–0512) . This patent-defined utility is not shared by the 2- or 4-substituted regioisomers for this specific synthetic route, establishing a documented, application-specific differentiation. The 3-pyridyl ketone regiochemistry is essential for the subsequent synthetic elaboration steps described in the patent, which involve coupling at the pyridine nitrogen position.
| Evidence Dimension | Patent-cited synthetic intermediate utility for RORγt modulator preparation |
|---|---|
| Target Compound Data | 3-(3-Fluorobenzoyl)pyridine: explicitly cited in Paragraphs 0483–0512 as a starting material/intermediate for Formula I compounds |
| Comparator Or Baseline | 2-(3-Fluorobenzoyl)pyridine (CAS 898779-78-7) and 4-(3-Fluorobenzoyl)pyridine: not cited in the identical paragraphs of this patent for the same synthetic role |
| Quantified Difference | Qualitative, binary: the 3-isomer is the specifically claimed synthetic intermediate; the 2- and 4-isomers are absent from the relevant synthetic procedures |
| Conditions | Patent CN105829294B / WO2014062658A1; synthetic procedures for RORγt modulator preparation |
Why This Matters
For research groups synthesizing or evaluating RORγt-targeted compounds, selecting the 3-isomer ensures alignment with patented synthetic protocols and avoids the risk of regioisomer-dependent synthetic failure or divergent biological outcomes.
- [1] Leonard, K.A. et al. Methylene Linked Quinolinyl Modulators of ROR-Gamma-T. Patent CN105829294B (also published as WO2014062658A1). Filed October 15, 2013. Paragraphs 0483, 0484, 0511, 0512. View Source
